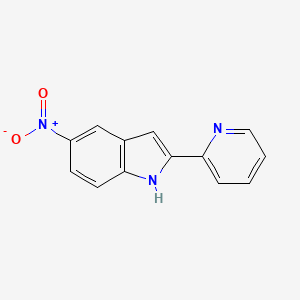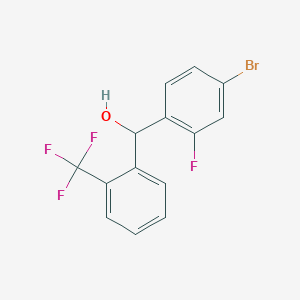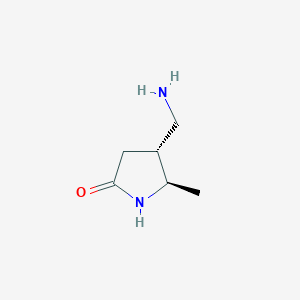![molecular formula C15H25NO3 B8352874 tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate](/img/structure/B8352874.png)
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate
Vue d'ensemble
Description
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a hydroxyadamantane moiety and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate typically involves the reaction of 5-hydroxyadamantane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted adamantane derivatives.
Applications De Recherche Scientifique
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyadamantane moiety can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar ester functionality.
tert-Butyl-N-methylcarbamate: Another carbamate with a methyl group instead of the hydroxyadamantane moiety.
Uniqueness
tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate is unique due to the presence of the hydroxyadamantane moiety, which imparts distinct structural and functional properties. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Propriétés
Formule moléculaire |
C15H25NO3 |
|---|---|
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
tert-butyl N-(5-hydroxy-2-adamantyl)carbamate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-12-10-4-9-5-11(12)8-15(18,6-9)7-10/h9-12,18H,4-8H2,1-3H3,(H,16,17) |
Clé InChI |
FPXFIWIGKRXKPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1C2CC3CC1CC(C3)(C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(Morpholine-4-sulfonyl)-ethyl]-phenylamine](/img/structure/B8352795.png)
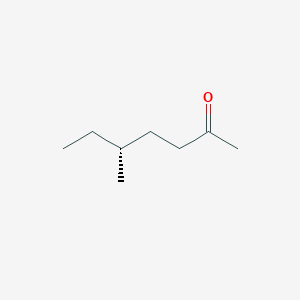
![2-Butyl-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B8352819.png)

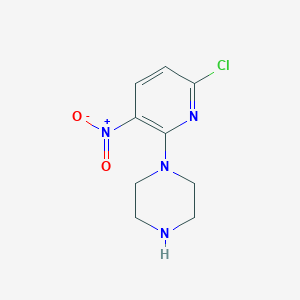

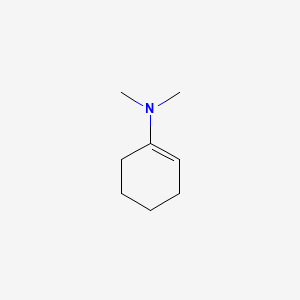

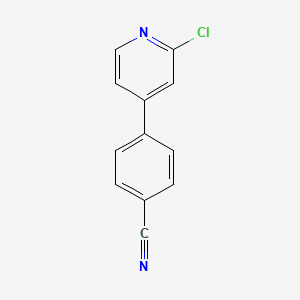
![1-methyl-N-[2-[(4-nitrophenyl)sulfonyl]ethyl]ethanamine](/img/structure/B8352850.png)

